2-(2-Phenylethoxy)adenosine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

131865-79-7 |

|---|---|

Molekularformel |

C18H21N5O5 |

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

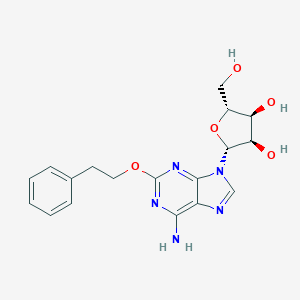

(2R,3R,4S,5R)-2-[6-amino-2-(2-phenylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H21N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1 |

InChI-Schlüssel |

LNJMSJMYTVMMGS-LSCFUAHRSA-N |

SMILES |

C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Isomerische SMILES |

C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Synonyme |

2-(2-phenylethoxy)adenosine SHA 40 SHA-40 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Binding Affinity Characterization of 2-(2-Phenylethoxy)adenosine at Human A2A Receptors

The following technical guide details the binding affinity and pharmacological characterization of 2-(2-Phenylethoxy)adenosine at human A2A receptors.

Executive Summary

This compound is a potent and selective agonist of the adenosine A2A receptor (A2AR). Belonging to the class of 2-alkoxyadenosines , this molecule is characterized by the substitution of a phenylethoxy group at the C2 position of the adenine ring. This structural modification confers significant selectivity for the A2A subtype over the A1 subtype, a critical parameter for avoiding the cardiodepressant side effects associated with A1 activation.

This guide provides a comprehensive technical framework for evaluating the binding affinity (

Molecular Mechanism & Signaling Pathway[1]

The human A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein (

Signaling Cascade

-

Ligand Binding: this compound binds to the orthosteric site of A2AR.

-

G-Protein Activation: The

subunit dissociates from the -

Effector Modulation:

-GTP activates Adenylyl Cyclase (AC). -

Second Messenger: AC converts ATP to cyclic AMP (cAMP).

-

Downstream Effect: cAMP activates Protein Kinase A (PKA) and Epac, leading to phosphorylation of downstream targets (e.g., CREB, ion channels).

Pathway Visualization

Figure 1: Signal transduction pathway initiated by this compound binding to the A2A receptor.

Binding Affinity Characterization[2][3][4][5][6]

The binding affinity of this compound is typically quantified using the equilibrium dissociation constant (

Literature Benchmarks

Based on Structure-Activity Relationship (SAR) studies of 2-alkoxyadenosines (Ueeda et al., 1991), the introduction of a C2-alkoxy group significantly enhances A2A affinity compared to the parent adenosine.

| Compound | hA2A Affinity ( | hA1 Affinity ( | Selectivity (A1/A2A) |

| This compound | ~2 - 20 nM * | > 1000 nM | High (>50-fold) |

| CGS-21680 (Standard Agonist) | 10 - 20 nM | > 2000 nM | High |

| NECA (Non-selective) | 6 - 10 nM | 10 - 20 nM | Low |

*Note: Exact values vary by cell line (e.g., HEK293 vs. CHO) and radioligand used. The 2-phenylethoxy derivative is cited as a potent agonist in the Ueeda series.

Theoretical Calculation

The

Where:

- : Concentration of this compound inhibiting 50% of specific radioligand binding.

- : Concentration of radioligand used in the assay.[1][2]

- : Dissociation constant of the radioligand (experimentally determined via Saturation Binding).

Experimental Protocols

To ensure scientific integrity, the following protocols utilize a Competition Binding Assay format. This method is self-validating through the inclusion of non-specific binding controls and reference standards.

Materials & Reagents

-

Receptor Source: Membranes from HEK293 or CHO cells stably expressing human A2A receptors.

-

Radioligand:

CGS-21680 (Specific Activity ~30-50 Ci/mmol). Note: CGS-21680 is preferred over ZM-241385 for agonist characterization to probe the high-affinity G-protein coupled state. -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

, 1 mM EDTA, 2 U/mL Adenosine Deaminase (ADA). ADA is critical to remove endogenous adenosine. -

Non-Specific Binding (NSB) Control: 10

M NECA or 10

Membrane Preparation Workflow

-

Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.

-

Lysis: Resuspend pellet in hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA). Homogenize (Polytron, 2 bursts of 10s).

-

Fractionation: Centrifuge at 1,000 x g (10 min) to remove nuclei. Collect supernatant.

-

Pelleting: Centrifuge supernatant at 40,000 x g (30 min).

-

Storage: Resuspend pellet in assay buffer, aliquot, and store at -80°C. Determine protein concentration (BCA assay).

Competition Binding Assay Protocol

This protocol determines the displacement of

-

Preparation: Thaw membranes and dilute to 10-20

g protein/well in Assay Buffer. -

Plate Setup (96-well):

-

Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

-

Non-Specific Binding (NSB): Membrane + Radioligand + 10

M NECA. -

Test Samples: Membrane + Radioligand + this compound (Concentration range:

M to

-

-

Incubation: Add

CGS-21680 (Final conc. ~1-2 nM). Incubate at 25°C for 90 minutes to reach equilibrium. -

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

-

Detection: Add liquid scintillant and count radioactivity (CPM) in a MicroBeta counter.

Assay Logic & Validation Flowchart

Figure 2: Step-by-step workflow for the competition radioligand binding assay.

Data Analysis & Interpretation

Determining Specific Binding

Calculate specific binding for each data point:

Curve Fitting

Plot Specific Binding (%) vs. Log[Concentration] of this compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):

Interpretation of Results

-

High Affinity:

nM. Indicates potent interaction.[3] -

Hill Slope: A slope near -1.0 indicates competitive binding at a single site. A slope significantly different from -1.0 may indicate allosteric effects or multiple binding sites (e.g., G-protein coupled vs. uncoupled states).

-

GTP Shift: To confirm agonist activity, perform the assay in the presence of GTP

S (100

References

-

Ueeda, M., Thompson, R. D., Arroyo, L. H., & Olsson, R. A. (1991). 2-Alkoxyadenosines: Potent and selective agonists at the coronary artery A2 adenosine receptor. Journal of Medicinal Chemistry, 34(4), 1334–1339. Link

-

Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527-552. Link

-

Klotz, K. N. (2000). Adenosine receptors and their ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 362, 382–391. Link

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Human A(2A) adenosine receptors: high-affinity agonist binding to receptor-G protein complexes containing Gbeta(4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of 2-(2-Phenylethoxy)adenosine in Parkinson's Disease: A Re-evaluation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of 2-(2-Phenylethoxy)adenosine, a molecule of interest in the landscape of Parkinson's disease research. Departing from a conventional whitepaper format, this document offers a dynamic exploration of the compound's pharmacology, its complex relationship with established therapeutic strategies, and a rigorous framework for its potential (or lack thereof) in treating this neurodegenerative disorder. We will delve into the core scientific principles, present detailed experimental methodologies, and critically evaluate the available evidence to provide a nuanced and field-proven perspective.

Introduction: The Adenosine A₂A Receptor in Parkinson's Disease - A Paradigm of Antagonism

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] The primary therapeutic approach has long been dopamine replacement therapy, most notably with levodopa. However, long-term levodopa treatment is often complicated by the emergence of motor fluctuations and dyskinesias.[2] This has driven the search for non-dopaminergic therapeutic targets.

One of the most promising of these targets is the adenosine A₂A receptor. These receptors are highly concentrated in the basal ganglia, where they are co-localized with dopamine D₂ receptors on striatopallidal neurons.[2] Crucially, A₂A and D₂ receptors have an antagonistic relationship; activation of A₂A receptors functionally dampens D₂ receptor signaling.[3] In the dopamine-depleted state of Parkinson's disease, there is a relative overactivity of the A₂A receptor-mediated pathway, contributing to motor deficits.[[“]]

This understanding has led to the development of A₂A receptor antagonists as a therapeutic strategy. By blocking the A₂A receptor, these compounds "release the brake" on D₂ receptor signaling, thereby potentiating the effects of remaining dopamine and of dopaminergic therapies like levodopa.[3] This approach has been validated with the approval of istradefylline, a selective A₂A receptor antagonist, for the treatment of "off" episodes in Parkinson's disease.[5]

It is within this well-established paradigm that we must critically examine the subject of this guide: This compound .

This compound: An Adenosine A₂ Receptor Agonist

Contrary to the prevailing therapeutic strategy, available scientific literature identifies this compound as a selective agonist of the adenosine A₂ receptor.[6] This fundamentally reframes the discussion of its therapeutic potential in Parkinson's disease. While a related compound, 2-phenylethoxy-9-methyl-adenine (PEMA), has been synthesized and evaluated as a potential A₂ receptor antagonist, this compound itself is expected to activate, not block, the A₂A receptor.[6]

This presents a scientific paradox. Why would one consider an A₂A receptor agonist for a condition where antagonism is the validated therapeutic approach? The following sections will explore this question by examining the known pharmacology of A₂A agonists and proposing hypothetical, yet scientifically grounded, avenues for investigation.

Synthesis of this compound and Related Analogs

The synthesis of 2-substituted adenosine analogs is a well-established area of medicinal chemistry. A general approach to synthesizing this compound would likely involve the nucleophilic substitution of a suitable leaving group at the 2-position of a protected adenosine derivative.

A plausible synthetic route, adapted from established methodologies for 2-substituted adenosines, is outlined below.[7][8]

Proposed Synthetic Pathway for this compound

Caption: Proposed synthesis of this compound.

Protocol for the Synthesis of 2-Substituted Adenosine Analogs (General):

-

Protection of the Ribose Moiety: Start with commercially available 2-chloroadenosine. The hydroxyl groups of the ribose sugar are protected to prevent unwanted side reactions. A common method is acetylation using acetic anhydride in the presence of a base like pyridine.

-

Nucleophilic Substitution: The protected 2-chloroadenosine derivative is then reacted with the sodium salt of 2-phenylethanol (sodium 2-phenylethoxide). This is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). The phenylethoxide anion displaces the chloride at the 2-position of the purine ring.

-

Deprotection: The protecting groups on the ribose are removed. For acetyl groups, this is often achieved by treatment with ammonia in methanol.

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography or recrystallization.

Characterization of the final compound would be performed using High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation.

Pharmacological Profile: Receptor Binding Affinity and Selectivity

One study found that the 2-phenylethyl moiety linked to adenosine via an ether group resulted in higher affinity for the A₃ receptor (Ki of 54 nM) compared to an amine or thioether linkage.[9][10] This same study identified 2-[2-(l-Naphthyl)ethyloxy]adenosine as a potent and selective A₂A agonist (Ki = 3.8 nM).[9][10] This suggests that the 2-phenylethoxy group is compatible with A₂A receptor binding and that this compound is likely to be a potent A₂A agonist.

Table 1: Predicted Pharmacological Profile of this compound Based on Analog Data

| Receptor Subtype | Predicted Affinity (Ki) | Predicted Efficacy | Rationale |

| A₁ | Moderate to Low | Agonist | N⁶-substitutions are key for high A₁ affinity. |

| A₂A | High (nanomolar range) | Agonist | The 2-alkoxy-adenosine scaffold is known to produce potent A₂A agonists.[9][10] |

| A₂B | Low | Agonist | Most 2-substituted adenosines are weak at the A₂B receptor.[9][10] |

| A₃ | Moderate | Partial Agonist/Antagonist | The 2-phenylethoxy group can confer affinity for the A₃ receptor.[9][10] |

Re-evaluating the Therapeutic Potential: Could an A₂A Agonist Have a Role in Parkinson's Disease?

Given that this compound is an A₂A agonist, its therapeutic potential in Parkinson's disease is not immediately obvious and runs counter to the established paradigm. However, a comprehensive scientific evaluation requires considering alternative or less-explored mechanisms through which A₂A agonism might, under specific circumstances, be beneficial.

The Anti-Inflammatory Effects of A₂A Receptor Agonism

Neuroinflammation is increasingly recognized as a key contributor to the pathology of Parkinson's disease.[11] Activation of microglia and astrocytes, and the subsequent release of pro-inflammatory cytokines, can exacerbate dopaminergic neurodegeneration.

The adenosine A₂A receptor is a potent regulator of inflammation.[12][13][14] Activation of A₂A receptors on immune cells, including microglia, generally has an anti-inflammatory effect.[15][16] This is mediated through several pathways, including:

-

Inhibition of Pro-inflammatory Cytokine Production: A₂A agonists can suppress the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and other pro-inflammatory cytokines.[13]

-

Inhibition of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. A₂A receptor activation can inhibit this pathway, thereby reducing the expression of inflammatory genes.[15]

-

Promotion of Anti-inflammatory Cytokines: A₂A agonism can enhance the production of anti-inflammatory cytokines like interleukin-10 (IL-10).

Hypothetical Neuroprotective Role of this compound via Anti-inflammatory Action

Caption: Hypothetical anti-inflammatory pathway of an A₂A agonist.

This raises the intriguing possibility that while detrimental from a motor control perspective, the anti-inflammatory effects of an A₂A agonist like this compound could offer a neuroprotective effect, potentially slowing disease progression.

Neuroprotection through Other Signaling Pathways

Beyond its anti-inflammatory effects, adenosine signaling is complex and can influence neuronal survival through various mechanisms. While A₂A receptor activation has often been described as neurodegenerative, there are contexts where it may be neuroprotective.[17] For instance, A₂A receptors can transactivate other signaling pathways, including those involving neurotrophins, which are crucial for neuronal survival and function.[18]

However, it is important to note that studies have also shown that A₂A receptor agonists can exacerbate excitotoxicity and neuronal damage under certain conditions.[18] Therefore, the net effect of A₂A agonism on neuronal survival is likely context-dependent.

Experimental Framework for Evaluating this compound in Parkinson's Disease Models

To rigorously assess the therapeutic potential, or lack thereof, of this compound in Parkinson's disease, a multi-tiered experimental approach is required. This would involve in vitro and in vivo studies designed to elucidate its effects on dopaminergic neurons, neuroinflammation, and motor function.

In Vitro Assessment of Neuroprotective and Anti-inflammatory Effects

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro evaluation of this compound.

Protocol for In Vitro Neuroprotection Assay:

-

Cell Culture: Utilize a relevant cell model, such as primary ventral mesencephalic cultures rich in dopaminergic neurons, or a human neuroblastoma cell line like SH-SY5Y.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin relevant to Parkinson's disease, such as MPP⁺ (the active metabolite of MPTP) or 6-hydroxydopamine (6-OHDA).[19][20][21][22]

-

Treatment: Co-incubate the cells with the neurotoxin and varying concentrations of this compound.

-

Assessment of Cell Viability: Quantify cell survival using methods like the MTT assay.

-

Evaluation of Apoptosis and Oxidative Stress: Measure markers of apoptosis (e.g., cleaved caspase-3) and oxidative stress (e.g., reactive oxygen species levels) to understand the mechanism of any observed protection.

Protocol for In Vitro Anti-inflammatory Assay:

-

Cell Culture: Use primary microglia or a microglial cell line.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Co-treat the cells with LPS and this compound.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture medium using ELISA.

-

Signaling Pathway Analysis: Assess the activation of key inflammatory signaling pathways, such as NF-κB, using techniques like Western blotting for phosphorylated proteins.

In Vivo Evaluation in Rodent Models of Parkinson's Disease

The definitive test of therapeutic potential requires in vivo studies in established animal models of Parkinson's disease. The two most widely used are the MPTP mouse model and the 6-OHDA rat model.

Protocol for the MPTP Mouse Model:

-

Animal Selection: Use a susceptible mouse strain, such as C57BL/6.[16]

-

MPTP Administration: Administer MPTP via a defined regimen (e.g., sub-acute or chronic) to induce dopaminergic neurodegeneration.[9][12] All procedures must adhere to strict safety protocols for handling this neurotoxin.[16]

-

Treatment: Administer this compound to a cohort of MPTP-treated mice.

-

Behavioral Assessment: Evaluate motor function using a battery of tests, including the cylinder test for forelimb asymmetry, the pole test for bradykinesia, and open-field tests for general locomotor activity.[8][13][14][15][23]

-

Post-mortem Analysis: At the end of the study, sacrifice the animals and perform histological and neurochemical analyses.

Protocol for the 6-OHDA Rat Model:

-

Surgical Procedure: Perform stereotaxic surgery to unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum of rats.[3][7][24][25][26]

-

Treatment: Administer this compound to a group of 6-OHDA-lesioned rats.

-

Behavioral Assessment: Assess motor deficits, particularly rotational behavior induced by apomorphine or amphetamine, which is a hallmark of this unilateral lesion model. The stepping test is also used to evaluate forelimb akinesia.[24]

-

Post-mortem Analysis: Conduct post-mortem examinations as described for the MPTP model.

Immunohistochemistry for Tyrosine Hydroxylase:

A key endpoint in both in vivo models is the quantification of dopaminergic neuron loss. This is achieved by immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[[“]][10][17][27][28]

-

Tissue Preparation: Perfuse the animals and prepare brain sections.

-

Staining: Incubate the sections with a primary antibody against TH, followed by a secondary antibody conjugated to a detectable label.

-

Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra and measure the density of TH-positive fibers in the striatum.

Conclusion and Future Directions

The classification of this compound as an adenosine A₂A receptor agonist presents a significant challenge to its consideration as a direct therapeutic agent for the motor symptoms of Parkinson's disease, given the established benefits of A₂A antagonists. However, the potent anti-inflammatory effects associated with A₂A receptor activation open a plausible, albeit hypothetical, avenue for a neuroprotective role.

This technical guide has outlined a rigorous scientific framework for evaluating this hypothesis. The proposed in vitro and in vivo studies would provide definitive data on the neuroprotective and anti-inflammatory efficacy of this compound.

Key questions to be addressed in future research include:

-

What is the precise binding affinity and selectivity profile of this compound at all four human adenosine receptor subtypes?

-

Can the anti-inflammatory effects of this compound protect dopaminergic neurons from neurotoxin-induced cell death in vitro?

-

In vivo, do the potential neuroprotective effects of this compound outweigh the likely detrimental effects of A₂A agonism on motor function?

-

Could a therapeutic strategy be envisioned where an A₂A agonist is used intermittently or in the very early stages of the disease to quell neuroinflammation, followed by A₂A antagonist therapy to manage motor symptoms?

Ultimately, while the immediate therapeutic potential of this compound in Parkinson's disease appears limited and counter-intuitive, a thorough scientific investigation as outlined in this guide is necessary to fully understand its pharmacological properties and to either definitively dismiss it or to uncover a novel, nuanced role in the complex puzzle of neurodegeneration.

References

- Bari, M. A., et al. (2016). Adenosine A2a receptor agonists as regulators of inflammation: pharmacology and therapeutic opportunities. Dove Medical Press.

- Feoktistov, I., & Biaggioni, I. (1997). Adenosine A2B receptors. Pharmacological Reviews, 49(4), 381-402.

- Hasko, G., & Cronstein, B. N. (2013). Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor. The Scientific World Journal, 2013, 861425.

- Hasko, G., & Pacher, P. (2012). Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor. The Scientific World Journal, 2012, 981782.

- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.

- ASAP (Aligning Science Across Parkinson's). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections.

- Thermo Fisher Scientific.

- Guimarães, R. P., et al. (2021). The 6-hydroxydopamine Rat Model of Parkinson's Disease. Journal of Visualized Experiments, (176), e62923.

- Charles River Labor

- Fleming, T. P., & Chesselet, M. F. (2013). Assessment of Sensorimotor Function in Mouse Models of Parkinson's Disease. Journal of Visualized Experiments, (76), e50303.

- Kim, Y. C., et al. (2004). affinity and efficacy at four subtypes of human adenosine receptors. Biochemical Pharmacology, 68(10), 2037-2046.

- Kim, Y. C., et al. (2004). affinity and efficacy at four subtypes of human adenosine receptors. Biochemical Pharmacology, 68(10), 2037-2046.

- Ferreira-Vieira, T. H., et al. (2016). Adenosine A2A Receptor: A New Neuroprotective Target in Light-Induced Retinal Degeneration. Frontiers in Neuroscience, 10, 482.

- Springer Nature Experiments.

- Armstrong, B. S., & Nonner, D. (2022). The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. International Journal of Molecular Sciences, 23(7), 3968.

- Sirajo, M., et al. (2022). Motor Function Test Protocol for Parkinsonian Triad in Rodent Model of Parkinson's Disease. Movement Disorders, 37(S1).

- Consensus. What is the role of adenosine A2A receptors in Parkinson's disease?

- von Lubitz, D. K. (1997). Adenosine A2A receptors and neuroprotection. Drug News & Perspectives, 10(8), 469-476.

- Kiec-Kononowicz, K., & Muller, C. E. (2010). Adenosine A2A receptors in Parkinson's disease treatment. Current Topics in Medicinal Chemistry, 10(9), 893-903.

- Coppi, E., et al. (2017). Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. International Journal of Molecular Sciences, 18(4), 880.

- Jacobson, K. A., & von Lubitz, D. K. (1993). 2-Phenylethoxy-9-methyladenine: an adenosine receptor antagonist that discriminates between A2 adenosine receptors in the aorta and the coronary vessels from the guinea pig. The Journal of Pharmacology and Experimental Therapeutics, 265(1), 248-253.

- Franco, R., et al. (2018). Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges. Frontiers in Neuroscience, 12, 183.

- Chen, J. F., et al. (2020). Emerging Nondopaminergic Medications for Parkinson's Disease: Focusing on A2A Receptor Antagonists and GLP1 Receptor Agonists. Journal of Experimental & Clinical Medicine, 12(3), 97-104.

- Subbarayan, M. S., & Selvakumar, G. P. (2021). Neuroinflammation in Parkinson's Disease – Putative Pathomechanisms and Targets for Disease-Modification. Frontiers in Aging Neuroscience, 13, 675239.

- Chen, J. F. (2003). A2A receptors in neuroprotection of dopaminergic neurons. Neurology, 61(11 Suppl 6), S48-S53.

- Cristalli, G. (2018). A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update. Current Medicinal Chemistry, 25(28), 3323-3341.

- Linden, J. (2005). A2A receptors in inflammation and injury: lessons learned from transgenic animals. Journal of Leukocyte Biology, 77(3), 313-318.

- Gołembiowska, K., & Wardas, J. (2013). Effects of Adenosine Receptor Antagonists on the In Vivo LPS-Induced Inflammation Model of Parkinson's Disease. Neurotoxicity Research, 24(2), 169-183.

- Cristalli, G. (2018). A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update. Current Medicinal Chemistry, 25(28), 3323-3341.

- Wang, T., et al. (2023). The Study of Overexpression of Peroxiredoxin-2 Reduces MPP+-Induced Toxicity in the Cell Model of Parkinson's Disease. Molecular Neurobiology, 60(3), 1435-1447.

- Nazıroğlu, M., & Lückhoff, A. (2017).

- Lee, J. H., et al. (2022). Effects of Apamin on MPP+-Induced Calcium Overload and Neurotoxicity by Targeting CaMKII/ERK/p65/STAT3 Signaling Pathways in Dopaminergic Neuronal Cells. International Journal of Molecular Sciences, 23(23), 15212.

- Choi, D. Y., et al. (2010). MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress. Neuroscience Letters, 484(2), 127-132.

- Yao, J., et al. (2018). Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by Rhynchophylline. Frontiers in Pharmacology, 9, 786.

- Müller, C. E., et al. (2020). The extracellular loop 2 determines high (A2A) or low affinity (A2B) for adenosine. Biochemical Pharmacology, 172, 113718.

- Sigma-Aldrich. Adenosine Receptors.

- Cunha, R. A. (2005). Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade. Purinergic Signalling, 1(2), 111-134.

- Armstrong, B. S., & Nonner, D. (2022). The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. International Journal of Molecular Sciences, 23(7), 3968.

- Kanda, T., et al. (2002). Neuroprotection by Adenosine A2A Receptor Blockade in Experimental Models of Parkinson's Disease. Annals of Neurology, 51(1), 125-128.

- Salamone, J. D., et al. (2006). The Effect of the Adenosine A(2A)

- Salamone, J. D., et al. (2006). The effect of the adenosine A(2A)

- Chen, L., et al. (2017). Adenosine A2A Receptor Modulates the Activity of Globus Pallidus Neurons in Rats. Frontiers in Cellular Neuroscience, 11, 351.

- Kim, H. G., et al. (2025). Protective effects of DA-9805 on dopaminergic neurons against 6-hydroxydopamine-induced neurotoxicity in the models of Parkinson's disease. Journal of Ethnopharmacology, 340, 118023.

- Wierts, L., et al. (2024). Effects of the adenosine A2A receptor antagonist KW6002 on the dopaminergic system, motor performance, and neuroinflammation in a rat model of Parkinson's disease.

- Rodrigues, R. J., & Cunha, R. A. (2018). Purinergic Receptors in Neurological Diseases With Motor Symptoms: Targets for Therapy. Frontiers in Pharmacology, 9, 373.

Sources

- 1. Emerging Nondopaminergic Medications for Parkinson’s Disease: Focusing on A2A Receptor Antagonists and GLP1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Frontiers | Adenosine A2A Receptor Modulates the Activity of Globus Pallidus Neurons in Rats [frontiersin.org]

- 6. 2-Phenylethoxy-9-methyladenine: an adenosine receptor antagonist that discriminates between A2 adenosine receptors in the aorta and the coronary vessels from the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of di- and tri-substituted adenosine derivatives and their affinities at human adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adenosine A2A receptor agonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Adenosine A2A Receptor: A New Neuroprotective Target in Light-Induced Retinal Degeneration [frontiersin.org]

- 19. TRPM2 promotes neurotoxin MPP+/MPTP-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of Apamin on MPP+-Induced Calcium Overload and Neurotoxicity by Targeting CaMKII/ERK/p65/STAT3 Signaling Pathways in Dopaminergic Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 23. researchgate.net [researchgate.net]

- 24. Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. A2A receptors in neuroprotection of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

2-(2-Phenylethoxy)adenosine solubility protocols for in vitro assays

Application Note: Optimization of 2-(2-Phenylethoxy)adenosine Solubilization for High-Fidelity In Vitro Adenosine Receptor Assays

Introduction & Scope

This compound (PubChem CID: 131432) is a potent, selective agonist of the Adenosine A2A Receptor (A2AR) . Structurally derived from adenosine by the addition of a lipophilic phenylethoxy group at the C2 position, this modification significantly enhances affinity and selectivity for the A2A subtype compared to the A1 subtype. However, this structural change also drastically alters the compound's physicochemical properties, specifically increasing lipophilicity (LogP) and reducing aqueous solubility compared to the parent nucleoside.

Inconsistent data in A2AR binding (Ki) and functional (EC50) assays often stems from improper solubilization, leading to "silent precipitation" in aqueous buffers or non-specific binding to plasticware. This guide provides a standardized, error-proof protocol for solubilizing, storing, and applying this compound in in vitro systems.

Physicochemical Profile & Solubility Limits

Understanding the chemical limitations is the first step to a successful assay.

| Property | Value | Implication for Assay |

| Molecular Weight | 387.39 g/mol | Use this for molarity calculations (do not use generic adenosine MW). |

| Predicted LogP | ~1.2 - 1.6 | Moderately lipophilic. Will adhere to hydrophobic plastics if in low-protein buffers. |

| Solubility (DMSO) | > 20 mM | Excellent. Preferred solvent for Master Stock. |

| Solubility (Ethanol) | ~5 mM | Moderate. Less stable than DMSO stocks. |

| Solubility (PBS, pH 7.4) | < 100 µM | CRITICAL LIMIT. Direct dissolution of powder into PBS is NOT recommended. |

| Stability | Hydrolysis-prone | The glycosidic bond is stable, but the compound degrades if stored in aqueous solution >24h. |

Protocol A: Master Stock Preparation (The "Golden Standard")

Objective: Create a stable, high-concentration stock solution free of micro-aggregates.

Reagents:

-

This compound (Solid powder)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (≥99.9%)

Procedure:

-

Weighing: Accurately weigh 1–5 mg of the compound into a sterile, amber glass vial (glass minimizes plastic adsorption).

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock concentration.

-

Formula: Volume (mL) = [Mass (mg) / 387.39] / 0.01 (M)

-

-

Solubilization: Add the calculated volume of anhydrous DMSO.

-

Homogenization: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Note: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

-

-

Aliquot & Storage: Dispense into 20–50 µL aliquots in polypropylene PCR tubes.

-

Store at -20°C. Stable for 6 months.

-

Avoid freeze-thaw cycles (Max 3 cycles).

-

Protocol B: Serial Dilution & Assay Application

The "Crash-Out" Trap: A common error is diluting the 10 mM DMSO stock directly into the aqueous assay buffer. This creates a local region of high concentration/high water, causing immediate, invisible microprecipitation.

Correct Method: The "DMSO-Lock" Dilution Strategy

-

Step 1: Serial Dilution in DMSO (100x Concentrates)

-

Prepare your dilution series (e.g., 10 mM down to 1 nM) entirely in 100% DMSO .

-

This ensures the compound remains fully soluble during the dilution process.

-

-

Step 2: Intermediate Dilution (Optional but Recommended)

-

Dilute the DMSO points 1:10 into a "carrier" buffer (e.g., PBS + 1% BSA).

-

Why BSA? Albumin acts as a carrier protein to prevent the lipophilic ligand from sticking to the pipette tips or plate walls during transfer.

-

-

Step 3: Final Assay Addition

-

Add the diluted compound to your cells or membranes.

-

Target Final DMSO Concentration: ≤ 1.0% (ideally 0.1–0.5%).

-

Validation: Include a "Vehicle Control" well containing only the matched % of DMSO to normalize the baseline.

-

Workflow Visualization:

Figure 1: Workflow to prevent precipitation. Dilutions are performed in DMSO before contact with aqueous buffer.

Application: In Vitro A2A Receptor Assays

Functional cAMP Accumulation Assay

Mechanism: A2A receptors couple to Gs proteins. Agonist binding activates Adenylyl Cyclase (AC), converting ATP to cAMP.

Protocol:

-

Cell System: CHO-K1 cells stably expressing human ADORA2A (hA2A).

-

Seeding: Seed cells at 10,000 cells/well in a 384-well plate. Incubate overnight.

-

Starvation: Replace medium with serum-free HBSS containing Adenosine Deaminase (ADA, 1 U/mL) to degrade endogenous adenosine. Incubate 1 hour.

-

Stimulation:

-

Add Rolipram (10 µM) to inhibit PDE4 (prevents cAMP degradation).

-

Add this compound dilution series (prepared via Protocol B).

-

Incubate for 30–45 minutes at 37°C.

-

-

Detection: Lyse cells and quantify cAMP using TR-FRET (e.g., HTRF or Lance Ultra) or ELISA.

-

Data Analysis: Plot Log[Agonist] vs. Response. Determine EC50.

Radioligand Binding Assay (Competition)

Objective: Determine the affinity (Ki) of the compound.

Protocol:

-

Membranes: Use membranes from HEK293 or CHO cells overexpressing hA2A.

-

Radioligand: [3H]-CGS 21680 (Agonist radioligand) or [3H]-ZM 241385 (Antagonist radioligand).

-

Note: Using an agonist radioligand ([3H]-CGS 21680) preferentially labels the G-protein coupled "High Affinity" state.[1]

-

-

Incubation:

-

Mix: Membranes + [3H]-Ligand (~1 nM) + this compound (varying conc.).

-

Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4. (Mg2+ is crucial for agonist binding).

-

Incubate 90 min at 25°C.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

-

Analysis: Calculate Ki using the Cheng-Prusoff equation.

Signaling Pathway Visualization:

Figure 2: Mechanism of Action. The compound activates the Gs-cAMP pathway, the primary readout for functional assays.

Troubleshooting & FAQs

| Issue | Probable Cause | Solution |

| Variable EC50 values | Precipitation in well | Ensure final DMSO < 1%. Do not dilute stock directly into cold buffer. |

| Low Signal Window | High endogenous adenosine | MUST add Adenosine Deaminase (ADA) to the assay buffer (1-2 U/mL). |

| "Sticky" Compound | Lipophilic adsorption | Add 0.1% BSA or CHAPS to the assay buffer to keep the compound in solution. |

| High Background | Constitutive activity | A2A receptors have high constitutive activity. Use an inverse agonist (ZM 241385) as a negative control, not just vehicle. |

References

-

PubChem. (2025). Compound Summary: this compound (CID 131432). National Library of Medicine. Link

-

Cayman Chemical. (2022). Adenosine Product Information & Solubility Data. Link

- Klotz, K. N., et al. (1998). Comparative pharmacology of human adenosine receptor subtypes - characterization of stably transfected receptors in CHO cells. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Varani, K., et al. (2015). A2A Adenosine Receptor Ligands: A Review of Agonists and Antagonists. Current Pharmaceutical Design. (Review of C2-substituted adenosine analogs).

-

BenchChem. (2025).[2] Application Notes for Adenosine Analog Dissolution. Link

Sources

Application Note: Optimized Preparation and Storage of 2-(2-Phenylethoxy)adenosine Stock Solutions

Introduction & Biological Context

2-(2-Phenylethoxy)adenosine is a potent and selective agonist for the Adenosine A2A receptor .[1] In drug discovery and signal transduction research, this compound is utilized to modulate intracellular cAMP levels, influencing pathways involved in inflammation, cardiovascular function, and neurotransmission.

Unlike native adenosine, which is rapidly metabolized by adenosine deaminase (ADA), 2-substituted analogs like this compound exhibit enhanced metabolic stability.[1] However, their lipophilic modifications (the phenylethoxy group) significantly reduce water solubility, necessitating the use of organic solvents like Dimethyl Sulfoxide (DMSO) for stock solution preparation.

Mechanistic Insight: A2A Receptor Signaling

To understand the downstream effects of this compound, researchers must recognize the Gs-coupled signaling cascade it activates.

Figure 1: The canonical Gs-coupled signaling pathway activated by this compound.[1][2]

Physicochemical Properties & Solubility Data[1][3][4][5][6][7]

Successful experimentation begins with accurate formulation. The hydrophobic phenylethoxy substituent renders this compound sparingly soluble in aqueous buffers (often < 1 mM), making direct dissolution in media impossible for high-concentration stocks.[1]

| Parameter | Data | Notes |

| Molecular Formula | ||

| Molecular Weight | 387.39 g/mol | Use this exact value for molarity calculations.[1][2][3] |

| Primary Solvent | DMSO (Anhydrous) | Recommended stock concentration: 10 mM to 50 mM . |

| Secondary Solvent | Ethanol | Soluble, but evaporation rates make it less stable for storage. |

| Aqueous Solubility | < 0.5 mg/mL | Critical: Do not attempt to dissolve directly in PBS or media. |

| Appearance | White to off-white solid |

Protocol: Preparation of 10 mM Stock Solution

Target: 1 mL of 10 mM Stock Solution Safety: Wear nitrile gloves, lab coat, and safety glasses. Handle DMSO in a fume hood.

Materials Required[1][2][3][4][9][10][11][12][13][14]

-

DMSO (Dimethyl sulfoxide), Sterile Filtered, Anhydrous (≥99.9%)[1]

-

Amber glass vials (Borosilicate) or Polypropylene tubes (DMSO resistant)[1]

-

Analytical Balance (Readability 0.01 mg recommended)[1]

Step-by-Step Procedure

Step 1: Molar Mass Calculation

To prepare 1 mL of a 10 mM (10 mmol/L) solution, calculate the required mass:

Step 2: Weighing (The "Difference" Method)[1]

-

Expert Tip: Nucleosides can be statically charged. Do not weigh directly into a large tube.

-

Weigh the powder into a small weighing boat or directly into the tared amber vial.

-

Record the exact mass. (e.g., if you weigh 4.10 mg, adjust your DMSO volume in Step 3).

Step 3: Dissolution (Gravimetric Adjustment)

Do not simply add 1 mL of DMSO. The powder occupies volume. To achieve exact molarity, calculate the solvent volume based on the actual weighed mass:

Step 4: Mixing

-

Add the calculated volume of anhydrous DMSO.

-

Vortex vigorously for 30-60 seconds.

-

Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

Step 5: Aliquoting[1][5]

-

Critical: DMSO is hygroscopic (absorbs water from air). Water accumulation leads to compound hydrolysis and precipitation at -20°C.[1]

-

Divide the stock into small single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Use O-ring screw cap tubes to ensure a tight seal.[1]

Storage & Stability Guidelines

The stability of adenosine analogs is compromised by two factors: Hydrolysis (water-mediated) and Oxidation .

| Storage Condition | Temperature | Stability Estimate | Recommendation |

| Solid Powder | -20°C | > 2 Years | Store in a desiccator.[1] |

| DMSO Stock | -20°C | 6 Months | Protect from light and moisture.[1] |

| DMSO Stock | -80°C | 1 Year | Preferred for long-term banking.[1] |

| Aqueous Dilution | 4°C / RT | < 24 Hours | Prepare fresh daily. Do not store. |

The "DMSO Freeze" Phenomenon: DMSO freezes at ~18.5°C. When retrieving aliquots from the freezer, the solution will be solid.

-

Protocol: Thaw completely at Room Temperature (RT) or 37°C.

-

Verify: Vortex after thawing to ensure no concentration gradient exists within the tube.

Workflow Visualization

Figure 2: Optimized workflow for the preparation and storage of PEA stock solutions.

Application: Dilution for Bioassays

When applying the stock to cells, the final DMSO concentration is the limiting factor. Most mammalian cells tolerate 0.1% to 0.5% DMSO .

Scenario: You need a 10 µM final concentration in a cell culture well (2 mL volume).

-

Intermediate Dilution (Optional but Recommended):

-

Dilute the 10 mM DMSO stock 1:100 into culture media (pre-warmed) to create a 100 µM working solution.

-

Note: This solution will have 1% DMSO. Vortex immediately to prevent "crashing out" (precipitation).

-

-

Final Dosing:

-

Add 200 µL of the 100 µM working solution to 1.8 mL of cell culture.

-

Final Concentration: 10 µM compound.

-

Final DMSO: 0.1% (Safe for most assays).

-

Troubleshooting Precipitation: If the compound precipitates upon adding the DMSO stock to the aqueous media:

-

Warm the media to 37°C before addition.

-

Perform the dilution stepwise (e.g., 10 mM -> 1 mM in DMSO -> final in media).

-

Ensure the stock solution was fully thawed and vortexed.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131432, this compound.[1] Retrieved from [Link][1]

- Cronstein, B. N. (1994).Adenosine, an endogenous anti-inflammatory agent. Journal of Applied Physiology. (Contextual grounding for A2A mechanism).

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[6] Journal of Biomolecular Screening. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. PubChemLite - this compound (C18H21N5O5) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. emulatebio.com [emulatebio.com]

- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Radioligand binding assay protocol using 2-(2-Phenylethoxy)adenosine

Application Note: Characterization of Adenosine A

Introduction & Principle

The adenosine A

This protocol details the Competition Binding Assay required to determine the affinity (

Critical Mechanistic Insight:

Agonist binding to GPCRs is biphasic, distinguishing between the G-protein coupled (High Affinity) and uncoupled (Low Affinity) states. By using an agonist radioligand ([

Experimental Workflow

The following diagram outlines the critical path for the assay, highlighting the specific requirements for adenosine receptor stability.

Figure 1: Assay workflow emphasizing the critical Adenosine Deaminase (ADA) treatment step to prevent endogenous interference.

Materials & Reagents

| Component | Specification | Purpose |

| Receptor Source | Membranes from HEK293 or CHO cells stably expressing human A | Target receptor source. |

| Radioligand | [ | The tracer. Selective A |

| Test Compound | This compound (dissolved in DMSO). | The unlabeled ligand to be characterized.[7] |

| Non-Specific Control | NECA (10 | Determines non-specific binding (NSB).[8] |

| Assay Buffer | 50 mM Tris-HCl (pH 7.4), 10 mM MgCl | Mg |

| Enzyme | Adenosine Deaminase (ADA) (Roche/Sigma). | CRITICAL: Degrades endogenous adenosine that masks the receptor. |

| Filters | Whatman GF/B or GF/C glass fiber filters. | Traps membrane-bound radioligand.[7][9] |

| Blocking Agent | 0.3% Polyethyleneimine (PEI).[10][11] | Pre-soak filters to reduce radioligand binding to the glass fiber. |

Detailed Protocol

Step 1: Buffer & Ligand Preparation

-

Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl

and 1 mM EDTA.-

Note: Add Adenosine Deaminase (ADA) to the buffer at a final concentration of 2–5 U/mL just before use.

-

-

Radioligand: Dilute [

H]-CGS 21680 in Assay Buffer to a concentration of 4–6 nM .-

Target: Final in-well concentration should be near the

(approx. 2–10 nM depending on cell line) to optimize the signal-to-noise ratio.

-

-

Test Compound Series: Prepare a 10 mM stock of this compound in 100% DMSO. Perform serial dilutions (1:10) in Assay Buffer to generate a range from

M to-

Control: Ensure final DMSO concentration in the assay is <1%.

-

Step 2: Membrane Preparation[10]

-

Thaw frozen membrane aliquots on ice.

-

Resuspend gently using a Dounce homogenizer or needle (25G) to ensure a uniform suspension.

-

Dilute membranes in Assay Buffer (with ADA) to a concentration of 10–20

g protein per well.-

Pre-incubation:[7] Allow membranes to sit with ADA for 15–30 minutes at room temperature to degrade any residual endogenous adenosine.

-

Step 3: Assay Assembly (96-well format)

In a polypropylene 96-well plate, add reagents in the following order (Final Volume: 250

| Volume | Component | Condition |

| 50 | Assay Buffer | Total Binding (TB) wells |

| 50 | NECA (10 | Non-Specific Binding (NSB) wells |

| 50 | This compound (Dilution Series) | Experimental wells |

| 50 | [ | All wells |

| 150 | Membrane Suspension | All wells (Initiates reaction) |

Step 4: Incubation

-

Seal the plate and incubate for 90 minutes at 25°C (Room Temperature).

-

Expert Note: While 4°C prevents degradation, A

-

Step 5: Termination & Filtration

-

Pre-soak: Soak GF/B filters in 0.3% PEI for at least 60 minutes prior to harvesting. This is mandatory for CGS 21680, which sticks to glass fibers.

-

Harvest: Use a cell harvester (e.g., PerkinElmer Filtermate or Brandel).

-

Wash: Rapidly vacuum filter the well contents and wash 3 times with 300

L of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).-

Speed: The wash step must be rapid (<10 seconds total) to prevent dissociation of the bound ligand.

-

Step 6: Detection

-

Dry filters (if using melt-on scintillator sheets) or transfer to vials.

-

Add liquid scintillation cocktail.

-

Count for 1–2 minutes per well in a beta-counter.

Data Analysis & Interpretation

Calculations

-

Specific Binding: Subtract NSB (CPM) from Total Binding (CPM).

-

IC

Determination: Plot log[Concentration] vs. % Specific Binding. Fit the data to a one-site competition model (sigmoidal dose-response). -

K

Calculation (Cheng-Prusoff):-

= Concentration of [

-

= Dissociation constant of [

-

= Concentration of [

Expected Results & Causality

The following diagram illustrates the theoretical binding mode. This compound is an agonist . Therefore, it competes for the High Affinity (G-protein coupled) state of the receptor.

Figure 2: Competition mechanism. Both the radioligand and the test compound are agonists, competing for the G-protein coupled receptor state stabilized by Magnesium.

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| High Non-Specific Binding | Ligand sticking to filters. | Ensure filters are soaked in 0.3% PEI .[10][11] Wash thoroughly with ice-cold buffer. |

| Low Specific Binding | Endogenous adenosine interference. | Fresh ADA is non-negotiable. Ensure enzyme activity is viable. |

| No Displacement | Compound degradation or insolubility. | Check DMSO solubility. Ensure compound is stored at -20°C under desiccant. |

| Shallow Hill Slope (< 0.8) | Negative cooperativity or multiple states. | Check if GTP was accidentally added (uncouples G-protein). Ensure equilibrium was reached. |

References

-

Ueeda, M., et al. (1991). "2-Alkoxyadenosines: potent and selective agonists at the coronary artery A2 adenosine receptor."[2][5] Journal of Medicinal Chemistry.

-

Klotz, K. N., et al. (1989). "2-Substituted-N-ethylcarboxamidoadenosines as high-affinity agonists at A2 adenosine receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Jarvis, M. F., et al. (1989). "[3H]CGS 21680, a selective A2 adenosine receptor agonist directly labels A2 receptors in rat brain." Journal of Pharmacology and Experimental Therapeutics.

-

Varani, K., et al. (2015). "A2A Adenosine Receptor Binding Protocols." Methods in Molecular Biology.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Alkoxyadenosines: potent and selective agonists at the coronary artery A2 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aralkynyl and 2-heteroalkynyl derivatives of adenosine-5'-N-ethyluronamide as selective A2a adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay in Summary_ki [bindingdb.org]

- 9. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

Application Note: High-Throughput Determination of Agonist Potency via cAMP Accumulation

Topic: Generation of a Dose-Response Curve for 2-(2-Phenylethoxy)adenosine using a Cell-Based cAMP Assay

Introduction: Unveiling GPCR Activation Through a Classic Second Messenger

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] Their activation by specific ligands initiates intracellular signaling cascades, often involving the production of second messengers like cyclic adenosine monophosphate (cAMP). The quantification of cAMP is a cornerstone of GPCR research, providing a direct measure of receptor coupling to stimulatory (Gs) or inhibitory (Gi) G-proteins.

This compound is a synthetic adenosine analogue that serves as a valuable tool for probing adenosine receptor function.[2][3] Adenosine receptors, particularly the A2A and A2B subtypes, are coupled to Gs proteins.[4] Agonist binding to these receptors activates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[5][6] This accumulation of intracellular cAMP triggers downstream signaling pathways, such as the activation of Protein Kinase A (PKA).[7][8]

This application note provides a comprehensive, field-proven protocol for determining the potency (EC50) and efficacy (Emax) of this compound. We will detail the generation of a full dose-response curve by measuring cAMP accumulation in a recombinant cell line using a Homogeneous Time-Resolved Fluorescence (HTRF) immunoassay. The principles and methodologies described herein are broadly applicable to the characterization of other Gs-coupled GPCR agonists.

The Scientific Principle: From Receptor Binding to Signal Amplification

The experimental workflow is grounded in the canonical Gs signaling pathway. Understanding this mechanism is critical for experimental design and data interpretation.

-

Agonist Binding: this compound binds to the orthosteric site of a Gs-coupled adenosine receptor (e.g., the A2A subtype) expressed on the cell surface.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ-dimer and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Activated adenylyl cyclase rapidly converts cytosolic ATP into cAMP. This step represents a significant amplification of the initial signal.

-

Signal Termination: The signal is naturally terminated by two mechanisms: the intrinsic GTPase activity of Gαs, which hydrolyzes GTP back to GDP, and the action of intracellular phosphodiesterases (PDEs), which degrade cAMP to AMP. To enable robust measurement, our protocol incorporates a PDE inhibitor (IBMX) to prevent this degradation.

The resulting increase in intracellular cAMP is then quantified using a competitive immunoassay.

Visualizing the Gs Signaling Pathway

The following diagram illustrates the sequence of events following receptor activation by an agonist like this compound.

Caption: Agonist activation of a Gs-coupled receptor stimulates cAMP production.

Experimental Protocol: A Self-Validating System

This protocol is designed for a 384-well plate format, which is ideal for generating the multiple data points required for a robust dose-response curve. We utilize the HTRF cAMP assay format, a highly sensitive and reproducible method.[9][10][11]

Materials & Reagents

-

Cell Line: CHO-K1 cells stably expressing the human adenosine A2A receptor (or other target Gs-coupled GPCR). Such cell lines are available from various vendors.[12]

-

Culture Medium: Vendor-recommended growth medium (e.g., F-12K with 10% FBS and a selection antibiotic).[13]

-

Assay Plates: 384-well, white, solid-bottom, tissue-culture treated plates.

-

Compound: this compound (CAS: 131432-02-7).

-

Controls:

-

Forskolin (positive control, adenylyl cyclase activator).

-

DMSO (vehicle, negative control).

-

-

Buffers:

-

Phosphate-Buffered Saline (PBS).

-

Stimulation Buffer (e.g., HBSS) containing 500 µM IBMX (a broad-spectrum phosphodiesterase inhibitor).

-

-

Detection Kit: HTRF cAMP Detection Kit (containing cAMP-d2 and anti-cAMP Cryptate lysis reagents).[10][14]

-

Instrumentation: HTRF-compatible microplate reader.

Step-by-Step Methodology

Part A: Cell Culture and Plating

Causality: Consistent cell health and number are paramount for reproducible results. Assays should be performed on cells in the logarithmic growth phase to ensure metabolic consistency.[15][16]

-

Cell Maintenance: Culture the CHO-K1-hA2A cells according to the vendor's protocol. Do not allow cells to exceed 80-90% confluency. Use cells within a consistent, low passage number range (e.g., passages 5-15) to avoid phenotypic drift.[17]

-

Cell Harvesting: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution to preserve receptor integrity.

-

Cell Counting: Perform a cell count (e.g., using a hemocytometer or automated counter) and assess viability (should be >95%).

-

Seeding: Resuspend the cell pellet in fresh, pre-warmed culture medium to a final concentration that yields 5,000-10,000 cells/well in a 20 µL volume (optimization may be required).

-

Incubation: Plate 20 µL of the cell suspension into each well of a 384-well plate. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere. This allows the cells to adhere and recover.[18]

Part B: Compound Preparation

Causality: An accurate serial dilution is the foundation of a reliable dose-response curve. Using an intermediate dilution plate minimizes errors from handling very small volumes.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform a serial dilution series in a separate 96-well plate or deep-well block. For an 11-point curve with a final top concentration of 10 µM, you might prepare a 4X final concentration plate.

-

Start by diluting the 10 mM stock to 400 µM in stimulation buffer.

-

Create a 1:10 serial dilution series from this starting point in stimulation buffer.

-

-

Control Preparation: Prepare 4X solutions of Forskolin (e.g., final concentration of 10 µM) and a vehicle control (stimulation buffer with the same final DMSO concentration as the compound wells) in the same dilution plate.

Part C: cAMP Accumulation Assay

-

Medium Removal: Carefully remove the culture medium from the cell plate, taking care not to disturb the cell monolayer.

-

Compound Addition: Add 10 µL of the 4X compound dilutions and controls to the corresponding wells of the cell plate. This results in a 1X final concentration.

-

Stimulation: Incubate the plate at 37°C for 30 minutes. This incubation time should be optimized for your specific receptor and cell line but 30 minutes is a standard starting point.[19]

-

Cell Lysis & Reagent Addition:

-

Sequentially add 10 µL of the cAMP-d2 reagent (diluted in lysis buffer) to all wells.

-

Sequentially add 10 µL of the anti-cAMP Cryptate reagent (diluted in lysis buffer) to all wells.

-

-

Detection Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow the competitive immunoassay to reach equilibrium.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).

Visualizing the Experimental Workflow

Caption: High-level workflow for the two-day cAMP dose-response experiment.

Data Analysis and Interpretation

Trustworthiness: Proper data analysis transforms raw fluorescence readings into actionable pharmacological parameters. The use of nonlinear regression is the standard for dose-response modeling.[20]

-

Calculate HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

-

Data Normalization: Normalize the data to express it as a percentage of the maximum stimulation achieved with Forskolin.

-

Basal (0% Control) = Average Ratio of Vehicle (DMSO) Wells

-

Max (100% Control) = Average Ratio of Forskolin Wells

-

% Activity = [(Sample Ratio - Basal) / (Max - Basal)] * 100

-

-

Generate Dose-Response Curve: Plot the % Activity (Y-axis) against the logarithm of the this compound concentration (X-axis).

-

Nonlinear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).[21][22] The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

-

Interpret Key Parameters:

-

EC50: The concentration of the agonist that produces 50% of the maximal response. It is a measure of the compound's potency . A lower EC50 indicates higher potency.

-

Emax (Top Plateau): The maximum response achievable by the agonist. It is a measure of the compound's efficacy relative to the reference agonist or endogenous ligand.

-

Hill Slope: Describes the steepness of the curve. A Hill slope of 1.0 is typical for a simple bimolecular interaction.

-

Example Data Presentation

The table below summarizes hypothetical data obtained for this compound compared to a reference agonist.

| Compound | EC50 (nM) | Emax (% of Forskolin) | Hill Slope |

| This compound | 45.2 | 92.5% | 1.1 |

| NECA (Reference Agonist) | 15.8 | 98.1% | 1.0 |

Interpretation: In this example, this compound is a full agonist at the A2A receptor, achieving a maximal effect similar to the non-selective reference agonist NECA. It is approximately 3-fold less potent than NECA.

References

-

Frontiers in Pharmacology. (2022). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. [Link][7][23]

-

National Center for Biotechnology Information. (2017). Assay Guidance Manual: Principles of the HTRF cAMP Assay. [Link][9]

-

Bio-protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link][19]

-

DiscoverX. PathHunter® Human GPR182 β-Arrestin Stable Cell Line Assay (CHO-K1). [Link]

-

ResearchGate. Principles of the HTRF cAMP Assay. [Link]

-

Bentham Open. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. [Link][11]

-

National Center for Biotechnology Information. (2022). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. [Link][8]

-

DiscoverX. PTGFR Gq Stable Cell Line Calcium Signaling Assay (CHO-K1). [Link]

-

ResearchGate. Schematic representation of the cAMP-adenosine pathway. [Link]

-

GraphPad. How to Perform a Dose-Response Analysis. [Link][20]

-

American Journal of Physiology. (2013). The 2′,3′-cAMP-adenosine pathway. [Link]

-

PubMed. (2022). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. [Link]

-

OpenReview. (2026). From Regression to Dose–Response: A Framework to predict Activity and

for GPCRs. [Link] -

GraphPad. GraphPad Prism 11 Curve Fitting Guide - Example: Global nonlinear regression (dose-response curves). [Link][21]

-

National Center for Biotechnology Information. (2015). Nonlinear Dose–Response Modeling of High-Throughput Screening Data Using an Evolutionary Algorithm. [Link]

-

Eurofins DiscoverX. cAMP Hunter™ eXpress GPCR Assay. [Link]

-

BPS Bioscience. Data Sheet: A2aR-HEK293 Recombinant Cell Line. [Link]

-

GraphPad. GraphPad Prism 11 Curve Fitting Guide - Equation: EC50 shift. [Link]

-

Creative BioMart. cAMP Accumulation Assay. [Link]

-

ResearchGate. Dose-response curves of the different types of GPCR ligands. [Link][1]

-

YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link][22]

-

PubMed. (1993). 2-Phenylethoxy-9-methyladenine: an adenosine receptor antagonist that discriminates between A2 adenosine receptors in the aorta and the coronary vessels from the guinea pig. [Link][2]

-

Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link][15]

-

Multispan, Inc. Tips for Establishing Successful Cell-Based Assays: Part 1. [Link][17]

-

Wikipedia. Dose–response relationship. [Link]

-

G-SRS. This compound. [Link]

-

YouTube. (2023). generation of dose-response curves. [Link]

-

Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link][16]

-

Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

-

National Center for Biotechnology Information. (2021). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. [Link]

-

PubMed. (2018). A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update. [Link][4]

-

National Center for Biotechnology Information. (1995). Adenosine activates ATP-sensitive potassium channels in arterial myocytes via A2 receptors and cAMP-dependent protein kinase. [Link][6]

-

apicule. Adenosine API Suppliers. [Link]

-

National Center for Biotechnology Information. (2013). The 2′,3′-cAMP-adenosine pathway. [Link]

-

LITFL. (2024). Adenosine - CCC Pharmacology. [Link]

-

Wikipedia. Adenosine A2A receptor. [Link]

-

Frontiers in Pharmacology. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Phenylethoxy-9-methyladenine: an adenosine receptor antagonist that discriminates between A2 adenosine receptors in the aorta and the coronary vessels from the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C18H21N5O5) [pubchemlite.lcsb.uni.lu]

- 4. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Adenosine [cvpharmacology.com]

- 6. Adenosine activates ATP-sensitive potassium channels in arterial myocytes via A2 receptors and cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 8. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications [benthamopen.com]

- 12. revvity.com [revvity.com]

- 13. GPCR CHO-K1 Growth Media [neuromics.com]

- 14. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 15. marinbio.com [marinbio.com]

- 16. biocompare.com [biocompare.com]

- 17. multispaninc.com [multispaninc.com]

- 18. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.co.jp]

- 19. bio-protocol.org [bio-protocol.org]

- 20. f.hubspotusercontent00.net [f.hubspotusercontent00.net]

- 21. graphpad.com [graphpad.com]

- 22. youtube.com [youtube.com]

- 23. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Administration of 2-(2-Phenylethoxy)adenosine in Rodent Models

[1]

Part 1: Executive Summary & Mechanism of Action

Compound Overview

2-(2-Phenylethoxy)adenosine (often referred to in structure-activity literature as a potent A

-

Selectivity: It significantly enhances affinity for the Adenosine A

receptor (A -

Metabolic Stability: The bulky C2-substituent provides steric hindrance against adenosine deaminase (ADA), the enzyme responsible for rapid adenosine degradation, thereby extending its in vivo half-life.

Mechanism of Action (MOA)

Upon administration, this compound acts as an orthosteric agonist at the G

-

Signaling Cascade: Activation of A

R -

Physiological Outcomes:

-

Peripheral: Vasodilation (hypotension), anti-inflammatory signaling (inhibition of neutrophil activation), and wound healing.

-

Central (CNS): Modulation of dopaminergic transmission (often opposing D2 receptor signaling), neuroprotection, and sleep regulation.

-

Signaling Pathway Diagram

Caption: Canonical Gs-coupled signaling pathway activated by this compound leading to physiological effects.

Part 2: Pre-Formulation & Vehicle Selection

Critical Warning: Adenosine analogues are lipophilic and often poorly soluble in neutral aqueous buffers. Improper formulation leads to precipitation in the syringe or peritoneal cavity, causing erratic data.

Solubility Profile

-

Water/Saline: Poor (< 1 mg/mL).

-

DMSO: Soluble (> 20 mg/mL).[2]

-

Ethanol: Moderately soluble.

Recommended Vehicle (Standard Protocol)

For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, a co-solvent system is required.

| Component | Concentration | Function |

| DMSO | 5% - 10% (v/v) | Primary solvent to ensure complete dissolution. |

| Tween 80 | 1% - 5% (v/v) | Surfactant to prevent precipitation upon dilution. |

| Saline (0.9%) | Remainder | Isotonic carrier. |

Preparation Protocol:

-

Weigh the solid compound.

-

Dissolve completely in 100% DMSO (calculate volume to be 5-10% of final volume). Vortex until clear.

-

Add Tween 80 (if using) and vortex.

-

Slowly add warm (37°C) sterile saline while vortexing continuously.

-

Note: If precipitation occurs (cloudiness), sonicate for 5-10 minutes. If it persists, increase DMSO concentration to max 15%.

-

Part 3: Administration Protocols

Dose Selection Guide

Since specific in vivo PK data for this compound is less ubiquitous than for CGS 21680, these ranges are derived from structure-activity relationships of high-affinity A

| Application | Species | Route | Starting Dose Range | Frequency |

| Systemic Inflammation | Mouse | i.p.[1][3] | 0.05 – 0.5 mg/kg | Single bolus or BID |

| CNS / Behavioral | Rat | i.p. | 0.1 – 1.0 mg/kg | Single bolus |

| Hemodynamics | Rat | i.v. | 1 – 10 µg/kg | Bolus or Infusion |

| Local (Paw Edema) | Mouse | i.pl. | 10 – 100 ng/paw | Single injection |

Safety Note: A

Intraperitoneal (i.p.)[5] Injection Workflow

Caption: Step-by-step workflow for systemic administration via intraperitoneal injection.

Detailed Procedure:

-

Volume Calculation: Administer 10 mL/kg for mice (e.g., 0.2 mL for a 20g mouse) or 2-5 mL/kg for rats.

-

Injection Site: Lower right quadrant of the abdomen to avoid the cecum.

-

Needle Size: 27G (mice) or 25G (rats).

-

Post-Injection: Return animal to home cage. Observe for "flattening" (sedation/hypotension) which typically peaks at 15-30 minutes.

Intravenous (i.v.) Administration (Tail Vein)

-

Indication: Required for pharmacokinetic (PK) studies or acute cardiovascular assessment.

-

Vehicle: Must be particle-free. Reduce DMSO to <5% if possible, or inject very slowly.

-

Procedure:

-

Dilate veins using a heat lamp or warm water bath.

-

Restrain the animal.

-

Inject into the lateral tail vein using a 29G insulin syringe.

-

Bolus Volume: Max 5 mL/kg (mice) or 2 mL/kg (rats).

-

Part 4: Experimental Monitoring & Troubleshooting

Biomarkers of Activity

To validate that the drug is active in vivo, monitor the following endpoints:

| Endpoint | Expected Effect | Timepoint (Post-Dose) |

| Locomotor Activity | Dose-dependent reduction (sedation) | 15 - 60 min |

| Blood Pressure | Transient hypotension (MAP decrease) | 1 - 30 min |

| Heart Rate | Reflex tachycardia (compensatory) | 1 - 30 min |

| Tissue cAMP | Elevation (requires rapid tissue harvest) | 15 - 30 min |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Syringe | DMSO concentration too low or saline too cold. | Increase DMSO to 10%; warm solution to 37°C before loading. |

| No Observed Effect | Rapid metabolism or insufficient dose. | Check route (i.p. vs s.c.); increase dose; confirm compound integrity (HPLC). |

| Severe Sedation/Ataxia | Dose too high (hypotension). | Reduce dose by 50%; ensure animal is hydrated. |

| Inconsistent Data | Variable absorption from peritoneal cavity. | Switch to s.c. administration (slower but more consistent absorption). |

Part 5: References

-

Jacobson, K. A., & Gao, Z. G. (2006).[4] Adenosine receptors as therapeutic targets.[1][4][5][6] Nature Reviews Drug Discovery, 5(3), 247–264.[4] Link

-

Daly, J. W., et al. (1993). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry. (Foundational SAR for 2-substituted adenosines).

-

Fredholm, B. B., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 63(1), 1–34. Link

-

Cronstein, B. N. (1994). Adenosine, an endogenous anti-inflammatory agent.[7] Journal of Applied Physiology, 76(1), 5-13. (Mechanistic basis for A2A anti-inflammatory effects). Link

-

BenchChem. (2025).[1] Application Notes and Protocols for In Vivo Study of Adenosine Agonists. Link (General protocol guidance for adenosine analogs).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. mdpi.com [mdpi.com]